molecular formula C9H10FNO3 B8028079 1-Ethoxy-3-fluoro-4-methyl-2-nitrobenzene

1-Ethoxy-3-fluoro-4-methyl-2-nitrobenzene

Cat. No.: B8028079
M. Wt: 199.18 g/mol
InChI Key: LEWZSCFQAROEML-UHFFFAOYSA-N
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Description

1-Ethoxy-3-fluoro-4-methyl-2-nitrobenzene is an aromatic compound with a complex structure that includes an ethoxy group, a fluoro substituent, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-3-fluoro-4-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-ethoxy-3-fluoro-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.

Major Products:

    Halogenation: this compound derivatives with halogen substituents.

    Reduction: 1-Ethoxy-3-fluoro-4-methyl-2-aminobenzene.

    Oxidation: 1-Ethoxy-3-fluoro-4-carboxy-2-nitrobenzene.

Scientific Research Applications

1-Ethoxy-3-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-fluoro-4-methyl-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards further electrophilic attack, while the ethoxy and fluoro groups influence the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

  • 1-Ethoxy-4-fluoro-2-nitrobenzene
  • 1-Methoxy-3-fluoro-4-methyl-2-nitrobenzene
  • 1-Ethoxy-3-chloro-4-methyl-2-nitrobenzene

Comparison: 1-Ethoxy-3-fluoro-4-methyl-2-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of the ethoxy group enhances solubility in organic solvents, while the fluoro and nitro groups influence the compound’s electronic characteristics and reactivity in substitution reactions .

Properties

IUPAC Name

1-ethoxy-3-fluoro-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-3-14-7-5-4-6(2)8(10)9(7)11(12)13/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWZSCFQAROEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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